Ammonium, oxydiethylenebis(butyldimethyl-, dibromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of ammonium, oxydiethylenebis(butyldimethyl-, dibromide typically involves the quaternization of tertiary amines with alkyl halides . This process can be carried out through monoalkyl halogenation of diamines or dialkyl halogenation of amines . Industrial production methods often involve the use of methyltrifluoromethanesulfonation reactions and anion exchange reactions .

Analyse Chemischer Reaktionen

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Disinfectant Efficacy

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide) has shown potential as a disinfectant in agricultural settings. Its effectiveness against various pathogens makes it suitable for biosecurity measures in livestock farming.

- Case Study : A study on didecyl dimethyl ammonium bromide (a related compound) demonstrated significant virucidal and bactericidal activity against pathogens such as Salmonella and avian influenza virus in livestock environments. The study found that concentrations of 500 ppm effectively inactivated these pathogens within minutes, highlighting the importance of quaternary ammonium compounds in maintaining biosecurity on farms .

| Pathogen | Concentration (ppm) | Inactivation Time (minutes) |

|---|---|---|

| Salmonella infantis | 500 | <1 |

| Avian influenza virus (AIV) | 250 | 10 |

Formulation Stability and Safety

In the cosmetic industry, this compound) is utilized for its emulsifying and antimicrobial properties. It is crucial for formulating stable products that are safe for consumer use.

- Case Study : Research indicates that quaternary ammonium compounds are widely used in cosmetic formulations due to their ability to enhance product stability and efficacy. For instance, formulations containing these compounds have been shown to maintain their effectiveness over time while ensuring safety through rigorous testing protocols .

| Cosmetic Product Type | Functionality | Stability Assessment Method |

|---|---|---|

| Creams | Emulsification | Rheological testing |

| Lotions | Antimicrobial properties | Microbial challenge tests |

Surfactant Properties

This compound) serves as an effective surfactant in industrial cleaning products. Its ability to reduce surface tension enhances cleaning efficiency.

- Case Study : In an industrial setting, the use of this compound in formulations has been linked to improved cleaning performance on various surfaces, including metal and plastic. Studies have shown that formulations containing quaternary ammonium compounds significantly reduce microbial load on surfaces .

| Surface Type | Cleaning Efficiency (%) | Microbial Load Reduction (%) |

|---|---|---|

| Metal | 95 | 99 |

| Plastic | 90 | 98 |

Wirkmechanismus

The mechanism of action of ammonium, oxydiethylenebis(butyldimethyl-, dibromide involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death . The molecular targets include the phospholipids in the cell membrane, and the pathways involved include the disruption of membrane integrity and function .

Vergleich Mit ähnlichen Verbindungen

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide is unique among quaternary ammonium compounds due to its specific structure and properties. Similar compounds include:

Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

Hexadecyltrimethylammonium bromide: Used in various industrial applications as a surfactant.

These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness .

Biologische Aktivität

Ammonium, oxydiethylenebis(butyldimethyl-, dibromide) is a quaternary ammonium compound with potential applications in various fields, including biochemistry and pharmacology. This compound is recognized for its biological activity, particularly its antimicrobial properties and interactions with cellular processes.

- Chemical Name : this compound)

- CAS Number : 64049-65-6

- Molecular Formula : C14H30Br2N2O

- Molecular Weight : 404.22 g/mol

Biological Activity

The biological activity of this compound) is primarily attributed to its role as a quaternary ammonium compound. These compounds are known for their antimicrobial properties, which are essential in various applications such as disinfectants and antiseptics.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs) like this compound) exhibit significant antimicrobial activity against a range of microorganisms. For instance:

- Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis and death. This is achieved through the interaction of the positively charged ammonium group with the negatively charged components of the microbial cell membrane .

- Efficacy Against Bacteria : Studies have shown that QACs can effectively reduce the viability of gram-positive and gram-negative bacteria. For example, a study demonstrated that similar compounds could achieve minimal inhibitory concentrations (MICs) ranging from 0.4 ppm to 1.8 ppm against Staphylococcus aureus .

Research Findings

A detailed examination of the biological activity of this compound) includes various studies focused on its effectiveness and safety profile.

Case Studies

- Antibacterial Efficacy :

- Cellular Interactions :

- Toxicity and Safety :

Comparative Analysis

To better understand the unique properties of this compound), a comparison with other similar compounds can be insightful.

| Compound Name | CAS Number | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound) | 64049-65-6 | High | Membrane disruption |

| Dodecylbenzenesulfonic acid | 27176-87-0 | Moderate | Membrane disruption |

| Benzalkonium chloride | 68424-85-1 | High | Membrane disruption |

Eigenschaften

CAS-Nummer |

64049-65-6 |

|---|---|

Molekularformel |

C16H38Br2N2O |

Molekulargewicht |

434.3 g/mol |

IUPAC-Name |

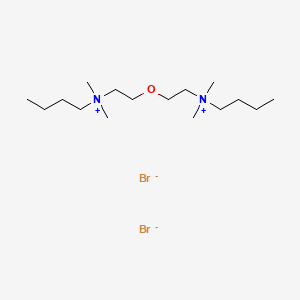

butyl-[2-[2-[butyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C16H38N2O.2BrH/c1-7-9-11-17(3,4)13-15-19-16-14-18(5,6)12-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

NXMGHXWDIYVXFB-UHFFFAOYSA-L |

Kanonische SMILES |

CCCC[N+](C)(C)CCOCC[N+](C)(C)CCCC.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.